2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
Description
2-Bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is a halogenated benzamide derivative featuring a xanthenone core substituted with chlorine at position 5 and a brominated benzamide group at position 2. The xanthenone moiety (a tricyclic structure with a ketone group) introduces rigidity and conjugation, which may influence electronic properties, solubility, and biological interactions. The compound’s molecular formula is inferred as C₂₀H₁₂BrClNO₃, with a molecular weight of approximately 437.67 g/mol (calculated based on structural components).
Properties
Molecular Formula |
C20H11BrClNO3 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-bromo-N-(5-chloro-9-oxoxanthen-3-yl)benzamide |
InChI |
InChI=1S/C20H11BrClNO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25) |
InChI Key |
ZCBXKUAXGTUTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of benzamide, followed by the introduction of the xanthene moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity and leading to various biological outcomes. The xanthene moiety plays a crucial role in its fluorescence properties, making it useful in imaging applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related benzamide derivatives (Table 1):
Key Observations:
- Xanthenone vs. Benzoxazole/Aromatic Cores: The xanthenone group in the target compound introduces a planar, conjugated system absent in simpler benzamides (e.g., ) or benzoxazole-containing analogs (). This may enhance UV absorbance or fluorescence properties .
- Halogenation Patterns: Bromine and chlorine substituents in the target compound are positioned to influence steric and electronic effects differently than fluorine or methoxy groups in . For example, bromine’s larger atomic radius could increase lipophilicity compared to fluorine .
- Molecular Weight and Complexity: The target compound’s higher molecular weight (~437 g/mol) compared to simpler derivatives (e.g., 324 g/mol in ) suggests differences in solubility and bioavailability.
Biological Activity
2-Bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the xanthene family, characterized by a xanthone core, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide can be represented as follows:
This compound features a bromine atom and a chlorine atom attached to a xanthene backbone, contributing to its unique reactivity and biological profile.
The biological activity of 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain receptors involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
Target Receptors:
- LuxR-type receptor : Involved in bacterial quorum sensing.
- Quorum-sensing repressor (QscR) : Regulates biofilm formation in bacteria.
Mode of Action:
The inhibition of these receptors disrupts bacterial communication and biofilm formation, potentially leading to enhanced susceptibility of bacteria to antibiotics.
Anticancer Activity
Research indicates that 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. A study highlighted its selective toxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
Case Study:
In vitro assays demonstrated that this compound induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutics. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 10 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide and its biological activity is crucial for further development. Modifications to the xanthene core or substituents can significantly influence its potency and selectivity.
Key Findings:
- Bromine Substitution : The presence of bromine enhances lipophilicity, improving cellular uptake.
- Chlorine Group : Contributes to increased binding affinity for target receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
